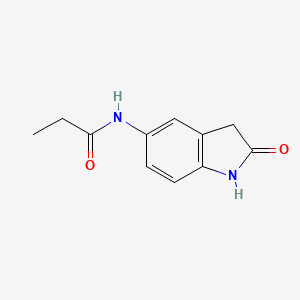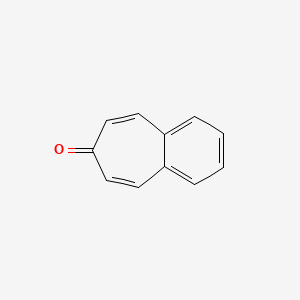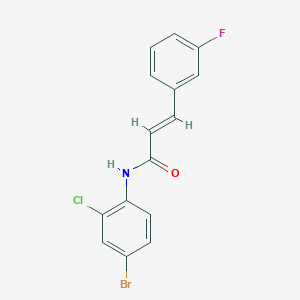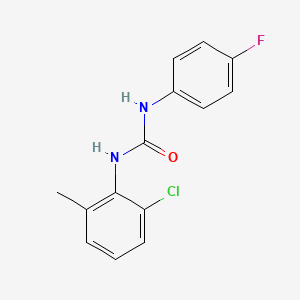
N-(2-oxoindolin-5-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxoindolin-5-yl)propionamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
N-(2-oxoindolin-5-yl)propionamide can be synthesized through a reaction between propionic acid and 5-aminoindolin-2-one. The reaction typically involves the use of a general procedure where propionic acid is reacted with 5-aminoindolin-2-one to yield the desired compound as a white solid with a yield of approximately 45.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of appropriate starting materials under controlled conditions.
化学反应分析
Types of Reactions
N-(2-oxoindolin-5-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: While its industrial applications are still being explored, it holds promise for the development of new therapeutic agents.
作用机制
The mechanism of action of N-(2-oxoindolin-5-yl)propionamide involves its interaction with molecular targets involved in cellular apoptotic pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the regulation of proteins such as BIM, BAX, Bcl-2, p53, and XIAP, which play crucial roles in the apoptotic machinery .
相似化合物的比较
N-(2-oxoindolin-5-yl)propionamide can be compared with other similar compounds, such as:
N-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides: These compounds have shown potent anticancer activity and have been evaluated for their efficacy against breast cancer cell lines.
2-oxoindoline-based acetohydrazides: These compounds have demonstrated notable cytotoxicity toward various cancer cell lines and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific molecular structure and its ability to induce apoptosis through the activation of procaspase-3, making it a promising candidate for further development as an anticancer agent.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
N-(2-oxo-1,3-dihydroindol-5-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-10(14)12-8-3-4-9-7(5-8)6-11(15)13-9/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
InChI 键 |
HHYYCDSLDUDUBN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)








![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)


